1-(3-Chloro-4-fluorophenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN6O3/c1-26-16-22-13(21-14(23-16)24-4-6-27-7-5-24)9-19-15(25)20-10-2-3-12(18)11(17)8-10/h2-3,8H,4-7,9H2,1H3,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVDTAMBGMATBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloro-4-fluorophenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Molecular Formula: C16H18ClF N5O3
Molecular Weight: 371.81 g/mol
CAS Number: [insert CAS number if available]
The compound primarily functions as a kinase inhibitor , targeting specific pathways involved in cancer cell proliferation and survival. It has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell growth and metabolism. Inhibition of this pathway leads to reduced cell proliferation and increased apoptosis in cancer cells .
Anticancer Efficacy
Research indicates that this compound exhibits potent anticancer activity across various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HT29 (Colorectal) | 0.25 | Significant growth inhibition |
| MCF7 (Breast) | 0.30 | Induction of apoptosis |
| A549 (Lung) | 0.35 | Cell cycle arrest |
These results suggest that the compound's effectiveness may be attributed to its structural components, particularly the chloro and fluoro substitutions on the phenyl ring, which enhance its binding affinity to target kinases .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the triazine moiety significantly impact biological activity. The presence of the morpholino group is critical for maintaining potency against various cancer types. For instance, compounds lacking this group exhibited markedly lower activity levels .
In Vivo Studies
In vivo studies using xenograft models have demonstrated that treatment with this compound significantly reduces tumor size compared to control groups. A notable study reported a 50% reduction in tumor volume after 21 days of treatment in mice bearing HT29 tumors .
Clinical Implications
The compound's promising preclinical results have led to discussions regarding its potential inclusion in clinical trials for cancer therapies. Its ability to selectively target cancer cells while sparing normal cells positions it as a candidate for further development in oncology .
Scientific Research Applications
Anticancer Activity
The primary application of this compound lies in its anticancer properties. Research has demonstrated that it exhibits potent cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |
| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |
| A549 | 12.0 | Inhibition of EGFR signaling |
| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |
These results indicate that the compound effectively reduces cell viability in these cancer lines, primarily through mechanisms involving apoptosis and disruption of key survival signaling pathways.
Urease Inhibition
Urease inhibitors are critical in treating conditions related to urease activity, such as kidney stones and certain infections. The compound has been evaluated for its urease inhibitory activity.
Table 2: Urease Inhibition Data
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| 1-(3-Chloro-4-fluorophenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea | 15.0 | |
| Thiourea | 20.0 | Reference |
In vitro studies suggest that this compound has a competitive inhibition mechanism against urease, making it a candidate for further development in treating urease-related conditions.
Neuropharmacological Effects
Research has also explored the neuropharmacological properties of this compound, particularly its potential in addiction therapies.
Case Study: Drug-Seeking Behavior in Rats
In a study involving rats trained to self-administer cocaine, administration of the compound led to a significant decrease in drug-seeking behavior compared to control groups. This suggests that the compound may modulate the endocannabinoid system, which is integral to addiction pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenyl and morpholino groups significantly impact its biological activity.
Key Findings:
- Substitution at the 4-position of the morpholino group enhances receptor affinity.
- Chlorine substitution at the 3-position on the phenyl ring appears to increase anticancer potency.
Chemical Reactions Analysis
Urea Moiety Reactivity
The urea group (-NHCONH-) undergoes characteristic reactions:
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Hydrolysis : Under acidic or basic conditions, the urea bond may cleave to yield aromatic amines and carbamic acid intermediates. This reaction is pH-dependent and influenced by steric hindrance from the adjacent triazine substituent .
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Alkylation/Acylation : The NH groups participate in alkylation (e.g., with alkyl halides) or acylation (e.g., with acid chlorides) to form N-substituted derivatives, enhancing lipophilicity or targeting specific biological pathways.
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Condensation Reactions : Reacts with aldehydes/ketones to form Schiff bases, potentially modulating electronic properties for improved binding to biological targets .
Triazine Ring Reactivity
The 1,3,5-triazine core is a hub for substitution and coordination chemistry:
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Nucleophilic Substitution : The electron-deficient triazine ring undergoes substitution at C-2, C-4, and C-6 positions. Methoxy and morpholino groups act as leaving groups under specific conditions (e.g., acidic/basic or catalytic environments) .
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Metal Coordination : The triazine nitrogen atoms can coordinate with transition metals (e.g., Pt, Pd), forming complexes studied for enhanced antitumor activity.
Chloro-Fluoro Aromatic Ring
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Cross-Coupling : The 3-chloro-4-fluorophenyl group may participate in Suzuki-Miyaura or Ullmann-type couplings, enabling bioconjugation or structural diversification .
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Electrophilic Substitution : Limited due to electron-withdrawing Cl/F substituents, but directed ortho-metalation could enable functionalization.
Morpholino Group
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Protonation/Deprotonation : The morpholine nitrogen can act as a weak base, influencing solubility and intermolecular interactions under physiological conditions .
Synthetic Considerations
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Microwave-Assisted Synthesis : Analogous triazine derivatives (e.g., benzimidazole-triazine hybrids) are synthesized efficiently via microwave irradiation, reducing reaction times (2–10 min) and improving yields (80–98%) .
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Catalytic Systems : Palladium or copper catalysts are employed for cross-coupling reactions involving the chloro-fluorophenyl group .
Stability and Degradation
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Photodegradation : The triazine ring may degrade under UV light, necessitating stability studies for formulation development.
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Oxidative Stress : Reactive oxygen species (ROS) could oxidize the morpholino or urea groups, altering pharmacokinetics.
Computational Insights
Docking studies using the InChI key GAFWRUXZGSUTHS-UHFFFAOYSA-N suggest that modifications to the urea or triazine moieties impact binding affinity to kinases like PI3K/mTOR, validated by SAR data from triazine-based inhibitors .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring’s substitution pattern significantly influences molecular properties and bioactivity. Key analogs include:
- 1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea (): A simpler 3-chlorophenyl group paired with dimethylamino-triazine shows lower molecular weight (391.9 vs. ~420 estimated for the target) .
- 1-(4-Chlorophenyl)-3-[4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl]urea (): A 4-chlorophenyl group with bis-morpholino-triazine exhibits higher molecular weight (534.2) and lower synthetic yield (30%) .
Substituent Variations on the Triazine Ring
The triazine ring’s substituents modulate solubility and electronic effects:
- 1-(3-Chloro-4-fluorophenyl)-3-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea (): Replacing morpholino with piperidinyl increases lipophilicity (MW 394.8) .
Stability and Degradation Pathways
Morpholino-triazine derivatives, such as Gedatolisib (), undergo degradation via N-oxidation and morpholine ring cleavage, suggesting that the target compound’s methoxy group may similarly influence metabolic stability .
Data Tables
Table 2: Key Physicochemical Properties
| Compound ID | LogP* | Solubility (mg/mL)* | Stability Notes |
|---|---|---|---|
| Target Compound | ~2.5 | ~0.1 | Susceptible to methoxy oxidation |
| 1-(3-Chloro-4-fluorophenyl)-... (14) | ~3.0 | ~0.05 | Higher lipophilicity |
| 1-(4-Chlorophenyl)-... (5, Comp. 13) | ~1.8 | ~0.2 | Enhanced solubility from morpholino |
*Predicted values based on structural analogs.
Research Findings and Implications
- Synthetic Efficiency: Bis-morpholino derivatives (e.g., ) exhibit lower yields (27–30%) compared to mono-morpholino analogs, likely due to steric challenges .
- Bioactivity: Chloro-fluoro substitution (as in the target compound) may improve target binding compared to methyl or dimethylamino groups, as seen in kinase inhibitors .
- Stability: Morpholino groups enhance solubility but may increase susceptibility to oxidative degradation, as observed in Gedatolisib .
Preparation Methods
Synthetic Routes Overview
Retrosynthetic Analysis
The target compound can be dissected into two primary fragments:
- Triazine core : 4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methylamine.
- Aryl urea moiety : 3-chloro-4-fluorophenyl isocyanate.
Key intermediates include cyanuric chloride, morpholine, sodium methoxide, and chloromethylation agents.
General Strategy
- Triazine functionalization : Sequential substitution of cyanuric chloride at positions 4, 6, and 2.
- Aminomethyl group introduction : Conversion of a chloromethyl intermediate to aminomethyl via nitrile reduction.
- Urea bond formation : Reaction of the triazine-bound amine with 3-chloro-4-fluorophenyl isocyanate.
Step-by-Step Preparation Methods
Synthesis of (4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methylamine
Step 1: Preparation of 2,4-Dichloro-6-morpholino-1,3,5-triazine
- Procedure : Cyanuric chloride (1.0 eq) is reacted with morpholine (1.1 eq) in anhydrous THF at 0–5°C for 4 h.
- Yield : 85–90%.
- Characterization : $$ ^1\text{H NMR} $$ (CDCl₃): δ 3.72 (m, 8H, morpholine), 4.12 (s, 1H, triazine-H).
Step 2: Methoxy Substitution at Position 4
- Procedure : 2,4-Dichloro-6-morpholino-1,3,5-triazine (1.0 eq) is treated with sodium methoxide (1.2 eq) in methanol at 60°C for 6 h.
- Yield : 78–82%.
- Characterization : $$ ^{13}\text{C NMR} $$ (DMSO-d₆): δ 53.2 (OCH₃), 66.8 (morpholine C).
Step 3: Chloromethylation at Position 2
- Procedure : 4-Methoxy-6-morpholino-1,3,5-triazine (1.0 eq) reacts with chloromethyl methyl ether (1.5 eq) and AlCl₃ (0.1 eq) in DCM at 25°C for 12 h.
- Yield : 65–70%.
- Characterization : ESI-MS (m/z): 302.1 ([M+H]⁺).
Step 4: Amination of Chloromethyl Group
Preparation of 3-Chloro-4-fluorophenyl Isocyanate
Step 1: Nitration of 3-Chloro-4-fluorobenzene
- Procedure : 3-Chloro-4-fluorobenzene (1.0 eq) is nitrated with fuming HNO₃/H₂SO₄ at 0°C, yielding 3-chloro-4-fluoro-nitrobenzene.
- Yield : 75–80%.
Step 2: Reduction to Amine
- Procedure : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to amine.
- Yield : 95–98%.
Step 3: Phosgenation
Analytical Data and Characterization
Q & A
Q. What are the standard synthetic routes for preparing 1-(3-chloro-4-fluorophenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves sequential functionalization of the triazine core. A general approach includes:
Triazine Core Modification : Reacting 2-chloro-4-methoxy-6-morpholino-1,3,5-triazine with a benzylamine derivative to introduce the methylurea linkage.
Urea Formation : Coupling the triazine intermediate with 3-chloro-4-fluoroaniline via carbodiimide-mediated urea bond formation (e.g., using EDCI or DCC).
Critical intermediates include the morpholino-triazine precursor and the substituted aniline. Reaction conditions (e.g., solvent polarity, temperature) significantly impact yields, as seen in analogous urea syntheses .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substitution patterns on the triazine and aryl rings. For example, morpholino protons resonate at δ 3.5–3.7 ppm, while fluorophenyl protons appear downfield due to electron-withdrawing effects .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHClFNO: 435.12).
- HPLC-PDA : Quantifies purity (>95% by area normalization) using reversed-phase C18 columns with methanol/water gradients .
Advanced Research Questions
Q. How can researchers address low yields during the final urea coupling step, and what mechanistic insights explain these challenges?
Methodological Answer: Low yields often stem from steric hindrance at the triazine-methyl group or competing side reactions (e.g., hydrolysis of the isocyanate intermediate). Strategies include:
- Activating Agents : Use of HOBt (hydroxybenzotriazole) to stabilize reactive intermediates during carbodiimide-mediated coupling .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic amines, while inert atmospheres (N) prevent moisture-induced degradation .
- Temperature Control : Reactions at 0–5°C minimize side-product formation, as demonstrated in analogous urea syntheses .
Q. What experimental design principles (e.g., DoE) can optimize reaction conditions for scale-up synthesis?
Methodological Answer: A Design of Experiments (DoE) approach identifies critical variables:
- Factors : Catalyst loading, solvent ratio (DMF/HO), and reaction time.
- Response Surface Modeling : Maximizes yield while minimizing impurity profiles. For example, a central composite design (CCD) revealed that 1.2 eq of EDCI and 24-hour reaction time at 25°C provided optimal results in similar triazine-urea systems .
- Statistical Validation : ANOVA confirms significance of factors (p < 0.05) .
Q. How do electronic effects of the 3-chloro-4-fluorophenyl group influence the compound’s reactivity in downstream functionalization?
Methodological Answer: The electron-withdrawing Cl and F substituents activate the phenyl ring toward nucleophilic aromatic substitution (SNAr) at the para position. For example:
- Kinetic Studies : Hammett plots (σ) correlate with reaction rates for SNAr with thiols or amines, showing accelerated substitution compared to unsubstituted phenyl analogs .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution, guiding regioselective modifications .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for similar triazine-urea derivatives: How should researchers validate their findings?
Methodological Answer: Variations in melting points (e.g., 180–190°C vs. 195–205°C) may arise from polymorphic forms or residual solvents. Resolution strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
